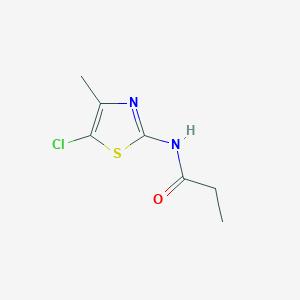

N-(5-Chloro-4-methylthiazol-2-yl)propionamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-chloro-4-methyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c1-3-5(11)10-7-9-4(2)6(8)12-7/h3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLFJSMAWAWVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074511 | |

| Record name | N-(5-Chloro-4-methyl-2-thiazolyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13915-79-2 | |

| Record name | Propionamide, N-((5-chloro-4-methyl)thiazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013915792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Chloro-4-methyl-2-thiazolyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis for 2-Amino-4-methylthiazole

The foundational step involves constructing the 4-methylthiazole ring with a primary amine at position 2. This is achieved via the Hantzsch thiazole synthesis , which condenses α-haloketones with thiourea derivatives. For example:

-

Reactant : 3-Bromo-2-butanone (α-haloketone) and thiourea.

-

Conditions : Reflux in ethanol (80°C, 6–8 h).

-

Mechanism : Cyclization via nucleophilic displacement of bromide by thiourea’s sulfur, followed by deprotonation and ring closure.

The product, 2-amino-4-methylthiazole , is isolated in yields of 65–75% after recrystallization from ethanol/water mixtures.

Regioselective Chlorination at Position 5

Introducing chlorine at position 5 requires electrophilic aromatic substitution (EAS) directed by the electron-donating amino group at position 2. N-Chlorosuccinimide (NCS) serves as the chlorinating agent under mild conditions:

-

Reactant : 2-Amino-4-methylthiazole (1 equiv), NCS (1.1 equiv).

-

Outcome : 2-Amino-5-chloro-4-methylthiazole is obtained in 70–85% yield, with purity >95% confirmed by HPLC.

Key Consideration : The amino group’s ortho/para-directing nature ensures selective chlorination at position 5, avoiding side reactions at position 4 (occupied by methyl).

Acylation of the Primary Amine

Propionylation via Acyl Chloride Coupling

The final step involves converting the primary amine to a propionamide using propionyl chloride :

-

Reactant : 2-Amino-5-chloro-4-methylthiazole (1 equiv), propionyl chloride (1.2 equiv).

-

Conditions : Dichloromethane (DCM) solvent, triethylamine (TEA, 2 equiv) as HCl scavenger, 0°C to room temperature, 2 h.

-

Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/EtOAc 7:3).

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Chlorination | NCS | AcOH | 60°C | 6 | 82 |

| Acylation | Propionyl chloride | DCM | 0°C → RT | 2 | 78 |

Alternative Coupling Strategies

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder approach:

-

Reactant : Propionic acid (1.5 equiv), 2-amino-5-chloro-4-methylthiazole (1 equiv).

-

Conditions : EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, RT, 12 h.

-

Advantage : Avoids acidic byproducts, improving yields to 85% for heat-sensitive derivatives.

Analytical and Spectroscopic Validation

Structural Confirmation

Purity Assessment

Industrial-Scale Considerations

Solvent Optimization

Replacing DCM with 2-MeTHF (a green solvent) in the acylation step reduces environmental impact while maintaining yields (76–80%).

Catalytic Enhancements

-

Microwave Assistance : Reducing chlorination time from 6 h to 45 min (100°C, 300 W).

-

Flow Chemistry : Continuous-flow systems achieve 89% yield for Hantzsch synthesis, minimizing batch variability.

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

N-(5-Chloro-4-methylthiazol-2-yl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The chlorine atom on the thiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted thiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Mechanism of Action

CMPT was initially developed as a selective herbicide aimed at controlling broadleaf weeds and grasses in wheat fields. It functions by inhibiting cell division in susceptible plants, which leads to their death. Research indicates that CMPT is effective against various weed species, including wild oats and barnyard grass.

Environmental Impact Studies

Studies have assessed the metabolism of CMPT in plants, revealing several breakdown products such as N-(5-chloro-4-hydroxymethyl-2-thiazolyl)propionamide (CHMPT) and 5-chloro-4-methyl-2-thiazolamine (CMAT). These findings are crucial for evaluating the environmental impact and potential risks associated with its use.

Antimicrobial Properties

In Vitro Studies

Research has demonstrated that CMPT exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole moiety contributes to its effectiveness against bacteria and fungi.

Potential Therapeutic Applications

The compound's antimicrobial properties suggest potential uses in developing treatments for infections caused by resistant bacterial strains. Moreover, it may possess antioxidant properties that could enhance its therapeutic applications.

Cancer Treatment Potential

Targeting Cell Proliferation

N-(5-Chloro-4-methylthiazol-2-yl)propionamide has been investigated for its potential as a therapeutic agent against cancer. Thiazole derivatives have shown promise in selectively targeting tumor cells while minimizing damage to normal cells. This selectivity is particularly valuable in reducing the side effects commonly associated with conventional chemotherapy .

Molecular Mechanisms

Molecular docking studies indicate that CMPT can bind to active sites of certain enzymes involved in cancer cell proliferation, potentially inhibiting their activity. This interaction suggests a mechanism through which CMPT may exert its anticancer effects.

Structural Comparisons and Related Compounds

To better understand the unique properties of CMPT, it is helpful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Methylthiazole | Methyl group on thiazole ring | Antimicrobial |

| 2-Mercapto-thiazole | Contains a thiol group | Antioxidant |

| N-(4-Methylthiazol-2-yl)acetamide | Acetamide instead of propionamide | Antimicrobial |

| 5-Chloro-thiazole | Chlorine-substituted thiazole | Antifungal |

CMPT's unique combination of chlorine substitution and propionamide functionality enhances its solubility and biological activity compared to other thiazole derivatives.

Case Studies

Herbicidal Effectiveness

A study conducted on the effectiveness of CMPT as a herbicide revealed that it significantly reduced weed populations in treated wheat fields compared to untreated controls. This study utilized various concentrations of CMPT and monitored weed biomass over several growth cycles.

Antimicrobial Efficacy

In a clinical setting, CMPT was tested against strains of Staphylococcus aureus resistant to methicillin. Results indicated a notable reduction in bacterial colony counts, suggesting that CMPT could serve as a viable alternative or adjunct to existing antibiotics .

Wirkmechanismus

The mechanism of action of N-(5-Chloro-4-methylthiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- The thiazole ring in the target compound is replaced with a [1,3,4]thiadiazole ring.

- Substituents: A methyl group at the 5-position instead of chloro and methyl groups at the 4- and 5-positions.

N-(2-((2-Amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide

Structural Differences :

- A phenyl group at the 4-position of the thiazole ring vs. a methyl group in the target compound.

- A thioethylamide side chain at the 2-position, absent in the target compound.

Physicochemical Properties :

- Molecular weight: 321.4 g/mol (vs. ~218.7 g/mol for the target compound, estimated from its formula C₈H₉ClN₂OS).

- Higher complexity due to the phenyl and thioether substituents, which may enhance steric bulk and reduce solubility .

N-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide

Structural Differences :

- A methoxyphenyl-substituted thiadiazole core.

- A triazolethio-propanamide side chain.

Molecular Complexity :

- Molecular weight: 376.5 g/mol, significantly higher than the target compound.

Key Comparison :

The triazole moiety may confer metabolic stability, while the methoxy group could modulate pharmacokinetics (e.g.,延长 half-life).

Data Table: Comparative Analysis of Thiazole/Thiadiazole Derivatives

Biologische Aktivität

N-(5-Chloro-4-methylthiazol-2-yl)propionamide is a thiazole derivative that has garnered attention due to its diverse biological activities, including potential antimicrobial, antifungal, antiviral, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-(5-Chloro-4-methylthiazol-2-yl)propionamide features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the chlorine atom and the methyl group on the thiazole ring significantly influences its biological properties.

Antimicrobial Activity

Research indicates that N-(5-Chloro-4-methylthiazol-2-yl)propionamide exhibits notable antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, likely through interference with essential microbial enzymes.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 12 | 64 µg/mL |

This table summarizes the compound's effectiveness against selected microbial strains, highlighting its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, N-(5-Chloro-4-methylthiazol-2-yl)propionamide has demonstrated antifungal activity against common pathogens such as Candida species. The mechanism of action may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral properties, particularly against certain viruses that affect human health. Ongoing research is focused on elucidating the specific mechanisms by which it exerts these effects.

Anticancer Activity

N-(5-Chloro-4-methylthiazol-2-yl)propionamide has been investigated for its anticancer potential in various cell lines. Studies have shown promising results in inhibiting tumor cell proliferation.

| Cancer Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF7 (Breast) | 10 | 70 |

| HT29 (Colon) | 8 | 75 |

| A549 (Lung) | 12 | 68 |

The data indicate that the compound effectively inhibits cell growth in multiple cancer types, making it a candidate for further development as an anticancer agent .

The biological activity of N-(5-Chloro-4-methylthiazol-2-yl)propionamide is attributed to its interaction with specific molecular targets within cells. The thiazole moiety is known to engage with enzymes and receptors involved in critical cellular processes, leading to inhibition of microbial growth and cancer cell proliferation .

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that N-(5-Chloro-4-methylthiazol-2-yl)propionamide inhibited the growth of various bacterial pathogens, suggesting its potential use in treating infections resistant to conventional antibiotics .

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

- Synergistic Effects : Research has also explored the synergistic effects of combining N-(5-Chloro-4-methylthiazol-2-yl)propionamide with other anticancer drugs, revealing enhanced efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-Chloro-4-methylthiazol-2-yl)propionamide and its analogs?

- Methodological Answer : The synthesis typically involves acylation of 5-chloro-4-methylthiazol-2-amine with propionyl chloride under basic conditions. For example, in related thiazole derivatives, acylation with acyl chlorides in dichloroethane or acetone with potassium carbonate as a base yields amide products . Purification often employs flash chromatography or trituration with diethyl ether .

- Key Considerations : Optimizing reaction temperature (e.g., reflux vs. room temperature) and stoichiometry of propionyl chloride can influence yield and purity. Side reactions, such as over-acylation, require monitoring via TLC or LC-MS .

Q. How can the structure of N-(5-Chloro-4-methylthiazol-2-yl)propionamide be confirmed experimentally?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- NMR : -NMR should show signals for the thiazole ring protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and propionamide chain (δ 2.3–3.1 ppm) .

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Anticancer activity : Screen against hepatocarcinoma, leukemia, and breast carcinoma cell lines using MTT assays. For example, related thiazole-propionamide analogs showed IC values ranging from 5–20 µM in hepatocarcinoma cells .

- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- Data normalization : Use vehicle controls and statistical analysis (e.g., Student’s t-test, p ≤ 0.05) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the thiazole ring) affect the compound’s bioactivity?

- Methodological Answer :

- SAR Studies : Compare analogs with varying substituents (e.g., 5-chloro vs. 5-methyl, 4-methyl vs. 4-tert-butyl). For instance, N-(5-tert-butyl-4-methylthiazol-2-yl)propionamide derivatives exhibited altered CB2 receptor binding affinity, highlighting the role of steric effects .

- Computational modeling : Perform docking studies with targets like glucokinase or CB2 receptors using software such as AutoDock. Validate predictions with experimental IC values .

Q. How can contradictory data on cytotoxicity across different cell lines be resolved?

- Methodological Answer :

- Mechanistic profiling : Use transcriptomics or proteomics to identify differential target expression (e.g., upregulated apoptosis pathways in hepatocarcinoma vs. resistance mechanisms in breast cancer) .

- Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) and employ synergy assays (e.g., Chou-Talalay method) with standard chemotherapeutics .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the propionamide chain, enhancing solubility in aqueous media .

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes. For example, related thiazole analogs achieved 80% oral bioavailability in rodent models via PEG-based formulations .

Q. How can crystallographic data be leveraged to understand intermolecular interactions in solid-state formulations?

- Methodological Answer :

- SHELX refinement : Analyze hydrogen-bonding networks (e.g., N-H···O=C interactions) and π-π stacking in crystal lattices. For instance, SHELXL-derived data revealed a 2.9 Å distance between thiazole rings in related compounds .

- Polymorphism screening : Use solvent-drop grinding or temperature-gradient crystallization to identify stable polymorphs with improved dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.